molecular formula C26H24ClF3N4O8 B1191848 Sorafenib-glucosamine

Sorafenib-glucosamine

Numéro de catalogue B1191848
Poids moléculaire: 612.94
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sorafenib-glucosamine is conjugate of sorafenib with glucosamine through amide bond. Sorafenib was approved by FDA in December 2005 for use in the treatment of advanced renal cancer. Liver cancer. The European Commission granted marketing authorization to the drug for the treatment of patients with hepatocellular carcinoma (HCC), the most common form of liver cancer, in October 2007, and FDA approval for this indication followed in November 2007.

Applications De Recherche Scientifique

Multikinase Inhibition and Hepatocellular Carcinoma

Sorafenib, known as Nexavar, is an orally active multikinase inhibitor approved in the EU for treating hepatocellular carcinoma (HCC). It prolongs overall survival and delays progression in advanced HCC patients not suitable for curative treatment or transarterial chemoembolization. Sorafenib targets cell surface tyrosine kinase receptors (like vascular endothelial growth factor receptors) and intracellular serine/threonine kinases (e.g., Raf-1, B-Raf) involved in tumor cell proliferation and angiogenesis. Its efficacy has been confirmed in phase III trials (SHARP trial and the Asia-Pacific trial), showing prolonged median overall survival and delayed progression in advanced HCC patients (Keating & Santoro, 2009).

Ferroptosis Induction and Resistance in Cancer Cells

Sorafenib was thought to induce ferroptosis, a form of cell death, by inhibiting the cystine/glutamate antiporter. However, a study by Zheng et al. (2021) provides evidence that sorafenib does not induce ferroptosis across a range of tumor cell lines. This finding suggests that sorafenib's anticancer mechanism might differ from previously thought (Zheng et al., 2021). Furthermore, Sun et al. (2016) discovered that metallothionein-1G (MT-1G) in human HCC cells is a critical regulator and promising therapeutic target of sorafenib resistance. MT-1G, induced by sorafenib, inhibits ferroptosis, suggesting a novel mechanism of sorafenib resistance in HCC (Sun et al., 2016).

Alteration of Drug Metabolism in Liver Tumor Tissue

Sorafenib's metabolism is significantly altered in liver tumor tissue compared to normal liver tissue, as shown by Ye et al. (2014). The study found a considerable reduction in the oxidation and glucuronidation rates of sorafenib in tumor hepatic microsomes, linked to decreased expression of cytochrome P450 (CYP) 3A4 and UGT1A9. This alteration in drug metabolism is crucial for understanding sorafenib's pharmacokinetics in HCC patients (Ye et al., 2014).

Potential Anti-Infective Application

Sorafenib has also been explored for anti-infective applications. Cui et al. (2019) identified that sorafenib can inhibit the growth of Staphylococcus xylosus by targeting glutamine synthetase, suggesting its potential as an anti-infective agent for treating infections caused by S. xylosus (Cui et al., 2019).

Binding Properties with c-MYC G-Quadruplexes

Wu et al. (2023) studied the interaction mechanism of sorafenib with c-MYC G-quadruplexes, an important target in cancer therapy. The study demonstrated sorafenib's binding to the groove of G4 and its limited ability to stabilize G4 compared to traditional ligands, providing insights for designing drugs targeting G4 (Wu et al., 2023).

Resistance Mechanisms in Liver Cancer

Zhu et al. (2017) highlighted various mechanisms underlying sorafenib resistance in HCC, including the activation of alternative pathways like PI3K/Akt and JAK-STAT, hypoxia-inducible pathways, and epithelial-mesenchymal transition. Understanding these resistance mechanisms is critical for developing personalized therapeutic strategies for HCC patients resistant to sorafenib (Zhu et al., 2017).

Propriétés

Nom du produit

Sorafenib-glucosamine

Formule moléculaire

C26H24ClF3N4O8

Poids moléculaire

612.94

Apparence

Solid powder

Synonymes

Sorafenibglucosamine; 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-((2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)picolinamide

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.